molecular formula C7H12BrN3 B2385208 4-Bromo-1-butyl-1H-pyrazol-3-amine CAS No. 1006470-51-4

4-Bromo-1-butyl-1H-pyrazol-3-amine

Cat. No.: B2385208
CAS No.: 1006470-51-4
M. Wt: 218.098
InChI Key: DSBZWNSFWWYQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-butyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C7H12BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 4-Bromo-1-butyl-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-1H-pyrazole with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

One common synthetic route involves the following steps:

    Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or a brominating agent.

    Alkylation with butylamine: The 4-bromo-1H-pyrazole is then reacted with butylamine in the presence of a base such as sodium hydroxide or potassium carbonate to form this compound.

Chemical Reactions Analysis

4-Bromo-1-butyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazoles and pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-butyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in the study of biological processes and pathways, particularly those involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1-butyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

4-Bromo-1-butyl-1H-pyrazol-3-amine can be compared to other pyrazole derivatives, such as:

    4-Bromo-1H-pyrazole: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.

    1-Butyl-1H-pyrazole-3-amine:

Properties

IUPAC Name

4-bromo-1-butylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBZWNSFWWYQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.